2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone
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Description
2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H19N5O2S3 and its molecular weight is 445.57. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity : A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and assessed for their antiproliferative effects against human cancer cell lines. Certain compounds within this series displayed potent activity, suggesting the potential for cancer treatment applications (Mallesha et al., 2012).
Antitumor and Antiviral Activity : Synthesis efforts have led to various heterocyclic systems with promising biocidal properties against bacteria, fungi, and viruses. In particular, studies have shown that compounds within this chemical space possess cytotoxicity against certain viruses and cancer cell lines, highlighting their potential in antiviral and antitumor therapies (Youssef et al., 2011).
Potential in Anti-HIV Treatments : The structure and activity relationship studies of novel nitroimidazole derivatives, including structural analogs of the query compound, have been explored for their anti-HIV properties. These studies provide insights into the potential therapeutic applications of these compounds in treating HIV (Al-Masoudi et al., 2007).
Electrochemical Synthesis and Applications : Electrochemical synthesis methods involving compounds structurally similar to the query molecule have been explored, revealing potential applications in creating novel chemical entities. These methods offer insights into innovative synthetic routes for these complex molecules (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S3/c25-15(16-3-1-10-27-16)13-29-19-22-14(12-28-19)11-17(26)23-6-8-24(9-7-23)18-20-4-2-5-21-18/h1-5,10,12H,6-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPXIUMIGUXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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